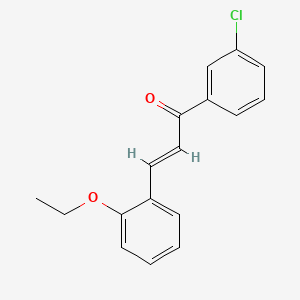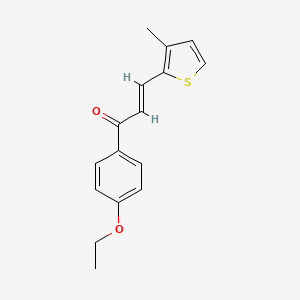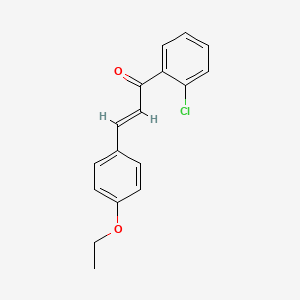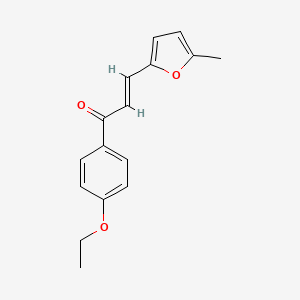
(2E)-1-(4-Ethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(4-Ethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one, also known as EMFP, is a small organic compound that has been studied for its potential applications in scientific research. It is a colorless liquid with a boiling point of about 212°C, and has a molecular weight of about 200. EMFP is a highly reactive compound and has been used in a variety of laboratory experiments.
Scientific Research Applications
(2E)-1-(4-Ethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one has been studied for its potential applications in a variety of scientific research areas. It has been used as an intermediate in organic synthesis, as a reagent in the synthesis of heterocyclic compounds, and as a catalyst for the synthesis of polymers. Additionally, (2E)-1-(4-Ethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one has been studied for its potential applications in medicinal chemistry, as it has been shown to possess antibacterial, antifungal, and antiviral properties.
Mechanism of Action
The exact mechanism of action of (2E)-1-(4-Ethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one is not yet known, however, it is believed to interact with proteins and other biomolecules in the cell. Specifically, it has been suggested that (2E)-1-(4-Ethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one binds to certain amino acid residues in proteins, leading to changes in protein structure and function. Additionally, (2E)-1-(4-Ethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one has been shown to interact with DNA, leading to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(4-Ethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one have not yet been fully elucidated. However, it has been shown to possess a variety of biological activities. For example, (2E)-1-(4-Ethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one has been shown to possess antibacterial, antifungal, and antiviral properties. Additionally, (2E)-1-(4-Ethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties.
Advantages and Limitations for Lab Experiments
The use of (2E)-1-(4-Ethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one in laboratory experiments has several advantages. One of the main advantages is its low cost and availability. Additionally, (2E)-1-(4-Ethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one is relatively easy to synthesize and is highly reactive, making it ideal for use in a variety of laboratory experiments. However, (2E)-1-(4-Ethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one also has some limitations. For example, it is highly reactive and can cause side reactions in certain experiments. Additionally, (2E)-1-(4-Ethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one is not very soluble in water, making it difficult to use in certain biochemical and physiological experiments.
Future Directions
There are several potential future directions for the study of (2E)-1-(4-Ethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one. One of the most important directions is to further elucidate its mechanism of action. Additionally, further research into the biochemical and physiological effects of (2E)-1-(4-Ethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one is needed to better understand its potential applications in medicinal chemistry. Additionally, further research into the synthesis of (2E)-1-(4-Ethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one and its potential applications in organic synthesis is needed. Finally, further research into the advantages and limitations of (2E)-1-(4-Ethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one in laboratory experiments is needed to determine its potential applications.
Synthesis Methods
(2E)-1-(4-Ethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one is a relatively simple compound that can be synthesized using a variety of methods. One of the most common methods for synthesizing (2E)-1-(4-Ethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one is a multi-step synthesis that involves the reaction of 4-ethoxyphenyl acetate with 5-methylfuran-2-ylmagnesium bromide. This reaction is followed by a dehydration step to form the final product. Other methods for synthesizing (2E)-1-(4-Ethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one include the direct reaction of 4-ethoxyphenyl acetate with 5-methylfuran-2-yl chloride and the reaction of 4-ethoxyphenyl acetate with 5-methylfuran-2-ylmagnesium bromide in the presence of a catalytic amount of pyridine.
properties
IUPAC Name |
(E)-1-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-3-18-14-8-5-13(6-9-14)16(17)11-10-15-7-4-12(2)19-15/h4-11H,3H2,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYSRSXFOPGCNA-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Ethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

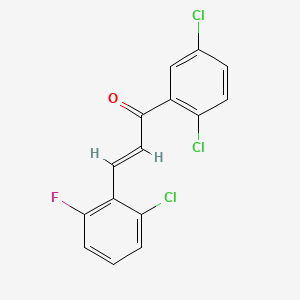
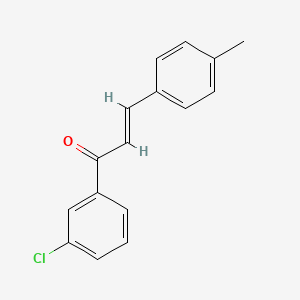
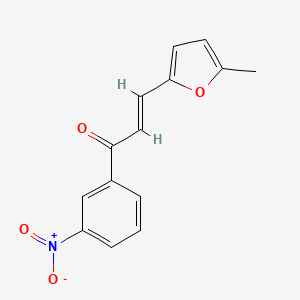


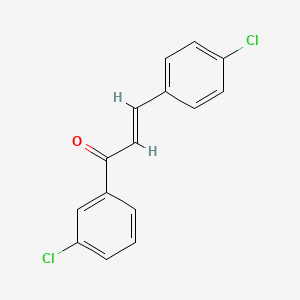
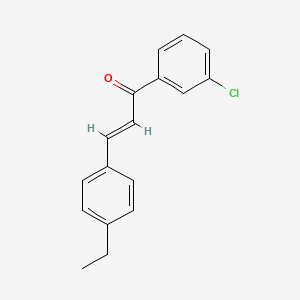
![(2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346417.png)
